2,3-Dichloro-5-nitrobenzoic acid

Catalog No.
S3313780
CAS No.
13300-61-3
M.F
C7H3Cl2NO4
M. Wt
236.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichloro-5-nitrobenzoic acid

CAS Number

13300-61-3

Product Name

2,3-Dichloro-5-nitrobenzoic acid

IUPAC Name

2,3-dichloro-5-nitrobenzoic acid

Molecular Formula

C7H3Cl2NO4

Molecular Weight

236.01 g/mol

InChI

InChI=1S/C7H3Cl2NO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)

InChI Key

ZHQQQRTYWQXNSU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)[N+](=O)[O-]

General Use of 2,3-Dichloro-5-nitrobenzoic acid

Specific Scientific Field: Chemistry and Biochemistry

Application Summary: 2,3-Dichloro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H3Cl2NO4 . It is often used in scientific research, particularly in the field of chemistry .

Method of Application: The specific methods of application can vary greatly depending on the context of the research. As a chemical reagent, it can be used in a variety of chemical reactions .

Results or Outcomes: The outcomes of using 2,3-Dichloro-5-nitrobenzoic acid as a reagent can vary greatly depending on the specific reaction or experiment being conducted .

Use of a Related Compound: 2,4-Dichloro-3,5-difluorobenzoic acid

Specific Scientific Field: Organic Chemistry

Application Summary: This compound is a valuable intermediate for the synthesis of medicines, including antibacterials .

Method of Application: The synthesis involved a reaction sequence of nitration, selective reduction, diazotisation, and chlorination .

Results or Outcomes: The synthesis provided 2,4-Dichloro-3,5-difluorobenzoic acid in good yield .

Synthesis of Substituted Phenyl Oxazoles

Specific Scientific Field: Medicinal Chemistry

Application Summary: 2,3-Dichloro-5-nitrobenzoic acid is used in the synthesis of substituted phenyl oxazoles . These compounds are novel LSD1 inhibitors with antiproliferative activity .

Synthesis of Benzoxazoles

Application Summary: Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Method of Application: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

Results or Outcomes: The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Synthesis of Cathespin L Inhibitors

Specific Scientific Field: Biochemistry

Application Summary: 2,3-Dichloro-5-nitrobenzoic acid is also used to synthesize cathespin L inhibitors . Cathepsin L is a lysosomal cysteine protease that plays a significant role in protein degradation, and inhibitors of this enzyme have potential therapeutic applications in cancer, arthritis, and other diseases .

2,3-Dichloro-5-nitrobenzoic acid is an aromatic compound with the molecular formula C7_7H3_3Cl2_2NO4_4. Its structure features a benzene ring substituted with two chlorine atoms at positions 2 and 3, a nitro group (-NO2_2) at position 5, and a carboxylic acid group (-COOH). This compound is notable for its unique combination of halogen and nitro substituents, which influence its chemical reactivity and biological properties. It appears as a light yellow to beige crystalline solid and has various applications in organic synthesis and medicinal chemistry.

There is no documented research on the mechanism of action of 2,3-Dichloro-5-nitrobenzoic acid.

  • Toxic: May cause irritation or harm if ingested, inhaled, or absorbed through the skin.
  • Combustible: May burn when exposed to flame or high temperatures.
Due to the presence of reactive functional groups. Key reactions include:

  • Nitration: The compound can undergo further nitration to introduce additional nitro groups.
  • Reduction: The nitro group can be reduced to an amino group, leading to derivatives useful in pharmaceuticals.
  • Esterification: The carboxylic acid can react with alcohols to form esters, expanding its utility in organic synthesis.
  • Decarboxylation: At elevated temperatures, it may undergo decarboxylation, releasing carbon dioxide and forming dichloronitrotoluene derivatives .

Several methods have been developed for synthesizing 2,3-dichloro-5-nitrobenzoic acid:

  • Nitration of Dichlorobenzoic Acid: A common approach involves the nitration of dichlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids.
  • Chlorination of Nitrobenzoic Acid: This method entails chlorinating nitrobenzoic acid derivatives under controlled conditions to achieve selective substitution at the desired positions.
  • One-Pot Synthesis: Recent patents describe processes that allow for the synthesis of this compound in a single reaction vessel, enhancing efficiency and yield by combining multiple steps (e.g., chlorination followed by saponification) into one operation .

2,3-Dichloro-5-nitrobenzoic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of antibacterial agents and other medicinal compounds.
  • Organic Synthesis: The compound is utilized in the production of heterocyclic compounds like benzoxazoles, which have diverse biological activities.
  • Agricultural Chemistry: It may also be explored for developing agrochemicals due to its potential biological activity against pests .

Several compounds share structural similarities with 2,3-dichloro-5-nitrobenzoic acid. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
2-Chloro-5-nitrobenzoic acidContains one chlorine atom and one nitro groupSimpler structure; fewer halogen substitutions
4-Chloro-3-nitrobenzoic acidContains one chlorine atom and one nitro groupDifferent positioning of substituents; potential for different reactivity
2,5-Dichloro-3-nitrobenzoic acidContains two chlorine atoms and one nitro groupMore halogen substitutions lead to distinct reactivity patterns
2-Nitrobenzoic acidContains only one nitro groupLacks halogen substitutions; simpler reactivity

These compounds highlight the uniqueness of 2,3-dichloro-5-nitrobenzoic acid due to its specific arrangement of functional groups that influence its chemical behavior and potential applications in medicinal chemistry .

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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